molecular formula C12H21K2O14P B12389111 dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate

dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate

Cat. No.: B12389111
M. Wt: 498.46 g/mol
InChI Key: YKCUKYNZTFYPHM-PVXXTIHASA-L
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Description

Dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate typically involves the following steps:

    Formation of the Oxane Rings: The initial step involves the formation of the oxane rings through a series of cyclization reactions.

    Phosphorylation: The final step involves the addition of the phosphate group to the hydroxymethyl group, forming the phosphate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, leading to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Ketones and aldehydes.

    Reduced Derivatives: Alcohols.

    Substituted Derivatives: Compounds with different functional groups replacing the phosphate group.

Scientific Research Applications

Dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways Involved: It is involved in various biochemical pathways, including phosphorylation and dephosphorylation processes.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate
  • Dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl nitrate

Uniqueness

The uniqueness of dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H21K2O14P

Molecular Weight

498.46 g/mol

IUPAC Name

dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C12H23O14P.2K/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22;;/h3-19H,1-2H2,(H2,20,21,22);;/q;2*+1/p-2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1

InChI Key

YKCUKYNZTFYPHM-PVXXTIHASA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O)O)O)O)O.[K+].[K+]

Origin of Product

United States

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